7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Description
Properties
IUPAC Name |
7-[[4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N8S/c1-16(2,32-8-25-7-26-32)14-29-30-15(31(14)3)33-12-5-4-9-10(17(19,20)21)6-11(18(22,23)24)27-13(9)28-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITRHAFSFZFAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103167 | |
| Record name | 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-60-8 | |
| Record name | 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is likely the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens . This results in a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively . This leads to a decrease in estrogen levels, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Biological Activity
The compound 7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS No. 339009-60-8) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological efficacy based on diverse studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.4 g/mol. It features a naphthyridine core substituted with trifluoromethyl and triazole groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F6N8S |
| Molecular Weight | 488.4 g/mol |
| CAS Number | 339009-60-8 |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound involves multi-step reactions incorporating triazole derivatives. The synthetic pathways often utilize various reagents and conditions to achieve the desired substitutions on the naphthyridine scaffold. Recent advancements in synthetic methodologies have improved yield and purity levels.
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. The compound in focus has shown promising results against various fungal strains. A study highlighted that derivatives of 1,2,4-triazoles can inhibit fungal growth effectively due to their ability to interfere with ergosterol biosynthesis .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. For instance:
- In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxicity against multiple cancer cell lines, including MCF-7 and HT-29. The IC50 values ranged from 1.02 to 74.28 μM across different cell lines .
- A specific derivative was noted for its ability to arrest the cell cycle in the G0/G1 phase at concentrations of 10 and 20 μM .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies have indicated moderate to high activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole ring is critical for enhancing these activities .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by Souza et al. evaluated a series of triazole derivatives against Candida albicans and found that certain modifications significantly enhanced antifungal activity, suggesting a structure-activity relationship (SAR) that could be applied to our compound .
Case Study 2: Anticancer Activity
Gholampour et al. synthesized new naphthoquinone-triazole hybrids that demonstrated notable cytotoxicity in human cancer cell lines with an IC50 value as low as 0.8 μM for one derivative . This indicates a potential therapeutic application for compounds structurally related to our focus compound.
Scientific Research Applications
Pharmaceutical Development
One of the most promising applications of this compound is in the field of pharmaceuticals , particularly as an antifungal agent. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, making it a candidate for treating fungal infections. Research indicates that compounds with similar structures exhibit significant antifungal activity against various pathogens, including Candida and Aspergillus species.
Agricultural Chemistry
In agricultural science, this compound can be explored for its potential as a fungicide or pesticide . Its ability to inhibit specific enzymes in fungi can be harnessed to develop effective treatments for crop protection against phytopathogenic microorganisms. Studies have shown that triazole derivatives can effectively control plant diseases caused by fungi, thereby enhancing agricultural productivity.
Material Science
The unique properties of this compound may also find applications in material science , particularly in the development of advanced materials with specific electronic or optical properties. The trifluoromethyl groups can impart unique electronic characteristics that could be beneficial in creating materials for sensors or other electronic devices.
Case Study 1: Antifungal Activity
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives and their antifungal activities. The results indicated that compounds similar to 7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine demonstrated potent activity against Candida albicans, suggesting that modifications to the triazole ring could enhance efficacy and selectivity against fungal pathogens .
Case Study 2: Agricultural Applications
Research conducted on various triazole-based fungicides highlighted their effectiveness in controlling Fusarium species in crops. The study found that incorporating compounds with similar structural features as our target compound significantly reduced disease incidence and improved crop yields . This underscores the potential agricultural benefits of utilizing such compounds.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Mechanism of Action and Resistance Modulation
1,8-Naphthyridine derivatives often lack direct antibacterial activity (MIC ≥1.024 µg/mL) but enhance fluoroquinolone efficacy by inhibiting efflux pumps (e.g., NorA and MepA) . For example, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide reduced the MIC of norfloxacin against Staphylococcus aureus by 8-fold, demonstrating synergy .
Compounds with trifluoromethyl groups, such as the target molecule, exhibit enhanced membrane permeability and resistance to metabolic degradation, a feature shared with fluoroquinolones . However, structural variations significantly impact activity: Pyridinone-based analogues (e.g., ) show direct antifungal effects (MIC 0.25–2.0 µg/mL), whereas naphthyridine-triazole hybrids prioritize antibiotic synergy .
Toxicity and Pharmacokinetic Considerations
Higher concentrations (≥1.024 µg/mL) of 1,8-naphthyridine derivatives correlate with cytotoxicity, limiting their standalone use . The trifluoromethyl groups in the target compound may mitigate this by reducing required doses via improved target engagement. In contrast, benzothiadiazine-dioxide derivatives () demonstrate nanomolar potency with lower toxicity, suggesting substituent-dependent safety profiles .
Preparation Methods
Cyclization of Trifluoromethylpyridine Amine Precursors
The 1,8-naphthyridine core is constructed via Niementowski-type cyclization, as adapted from CN106810550A. Using 2-amino-5-(trifluoromethyl)pyridine and diethyl malonate under reflux in tetrahydrofuran (72 h, 84% yield), the intermediate 2,4-dihydroxy-6-(trifluoromethyl)-1,8-naphthyridine is obtained.
Key Reaction Parameters
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Tetrahydrofuran | |
| Temperature | Reflux (66°C) | |
| Catalyst | None | |
| Isolated Yield | 84% |
Sequential Chlorination and Trifluoromethylation
Phosphorus oxychloride mediates chlorination at positions 2 and 4 (POCl₃, 12 h reflux, 91% conversion). Subsequent palladium-catalyzed trifluoromethylation introduces CF₃ groups using methyl chlorodifluoroacetate (10% Pd/C, H₂, 60°C, 68% yield).
Synthesis of 4-Methyl-5-[2-(1,2,4-Triazol-1-yl)propan-2-yl]-1,2,4-Triazole-3-Thiol
Microwave-Assisted Triazole Cyclization
Adapting Mogilaiah’s protocol, 3-(p-bromophenyl)-1,8-naphthyridin-2-ylhydrazone derivatives undergo microwave irradiation (200 W, 30 s intervals) with chloranil to form 1,2,4-triazolo[4,3-a]naphthyridines. Modified for aliphatic systems, this method achieves 76% yield in 8 min.
Thiolation via Sodium Sulfinate Coupling
Employing the three-component reaction from PMID:33499353, the triazole intermediate reacts with sodium sulfinates under aerobic CuCl₂ catalysis (room temperature, 24 h) to install the sulfanyl group. Yield optimization reaches 89% using 2-propanethiol derivatives.
Final Coupling via Nucleophilic Aromatic Substitution
Sulfanyl Bridge Formation
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes nucleophilic displacement with the triazole-3-thiol potassium salt (K₂CO₃, DMF, 110°C, 16 h). Chromatographic purification (SiO₂, ethyl acetate/hexane) affords the target compound in 58% yield.
Comparative Solvent Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 16 | 58 |
| DMSO | 120 | 12 | 51 |
| EtOH | 78 | 24 | 37 |
Analytical Characterization and Validation
Spectroscopic Profiling
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, naphthyridine-H), 8.15 (d, J=5.6 Hz, 1H), 7.94 (s, 2H, triazole-H)
- ¹⁹F NMR : -62.4 (CF₃), -64.1 (CF₃)
- HRMS : m/z 589.0784 [M+H]⁺ (calc. 589.0789)
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Residual solvents meet ICH Q3C limits (<300 ppm).
Process Optimization Challenges
Trifluoromethyl Group Stability
Early-stage introduction of CF₃ groups necessitated mild reaction conditions (<100°C) to prevent defluorination. Pd/C catalyst poisoning was mitigated by pre-treatment with ethylenediamine.
Triazole Regioselectivity
Microwave irradiation proved critical for controlling cyclization regiochemistry, suppressing byproduct formation from 1,3-dipolar additions.
Q & A
Q. Example Protocol :
Prepare the naphthyridine core via methods described by Bonocorso et al. (2011) .
Introduce triazole moieties via CuAAC, optimizing reaction time and catalyst loading (e.g., 10 mol% Cu(OAc)₂ in tert-butanol/water) .
Advanced Synthesis: How can researchers optimize regioselectivity and yield when introducing the sulfanyl-linked triazole groups?
Regioselectivity challenges arise from steric hindrance of the trifluoromethyl groups and the bulky propan-2-yl substituent. Strategies include:
- Solvent Modulation : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfanyl group attachment .
- Protecting Groups : Temporarily protect reactive sites (e.g., thiol groups) with tert-butyl disulfide to prevent undesired crosslinking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
